
5'-S-Propyl-5'-thioadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, which is further substituted with an amino group and a propylthio group. Its unique structure makes it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base, the construction of the tetrahydrofuran ring, and the introduction of the amino and propylthio groups. Common synthetic routes may involve:
Formation of the Purine Base: This can be achieved through condensation reactions involving formamide derivatives and amines.
Construction of the Tetrahydrofuran Ring: Cyclization reactions are employed to form the tetrahydrofuran ring, often using diols and appropriate catalysts.
Introduction of Substituents: The amino group can be introduced through nucleophilic substitution reactions, while the propylthio group can be added via thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate cellular processes and enzyme interactions due to its structural similarity to nucleotides.
Industry: It can be utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s purine base allows it to mimic natural nucleotides, enabling it to interfere with nucleic acid synthesis and enzyme activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2-Amino-6-mercaptopurine: A purine derivative with therapeutic applications.
Ribavirin: An antiviral compound with a similar structure.
Uniqueness
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol stands out due to its unique combination of a tetrahydrofuran ring and a propylthio group, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile research tool and therapeutic agent.
Properties
CAS No. |
5135-33-1 |
|---|---|
Molecular Formula |
C13H19N5O3S |
Molecular Weight |
325.39 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(propylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O3S/c1-2-3-22-4-7-9(19)10(20)13(21-7)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
IVGJMPBYPXLAAV-QYVSTXNMSA-N |
Isomeric SMILES |
CCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


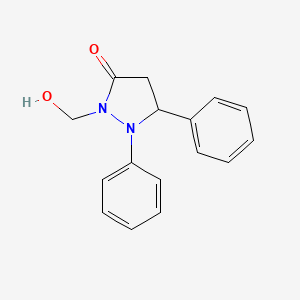
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)

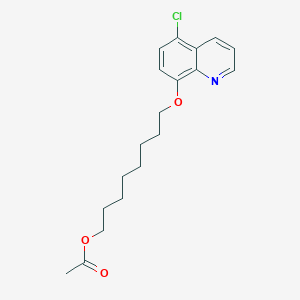
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
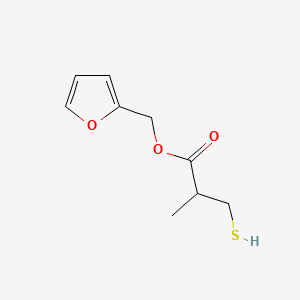
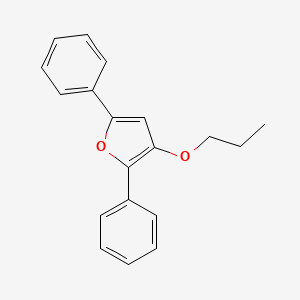

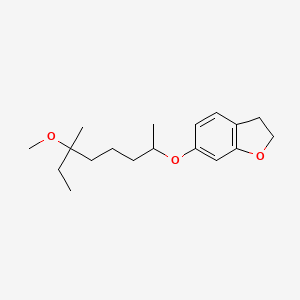
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
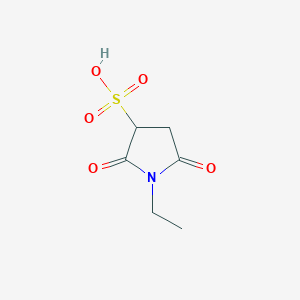
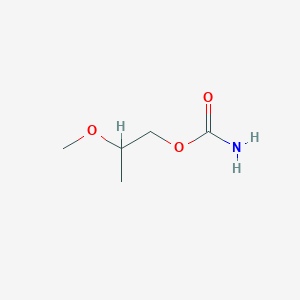

![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)
